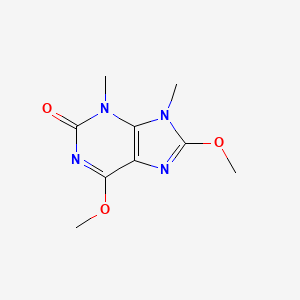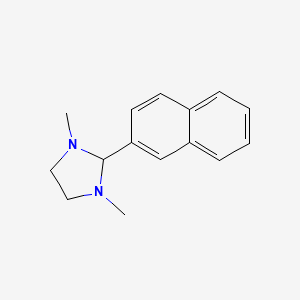
5-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona es un compuesto químico con la fórmula molecular C9H8BrNO. Es un derivado de la indanona, caracterizado por la presencia de un grupo amino en la posición 5 y un átomo de bromo en la posición 7 del anillo de indanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona generalmente implica la bromación de 2,3-dihidro-1H-inden-1-ona seguida de la introducción de un grupo amino. Un método común es el siguiente:
Bromación: 2,3-dihidro-1H-inden-1-ona se trata con bromo en presencia de un solvente adecuado como el ácido acético para introducir el átomo de bromo en la posición 7.
Aminación: El intermedio bromado se hace reaccionar con amoníaco o una fuente de amina en condiciones apropiadas para introducir el grupo amino en la posición 5.
Métodos de producción industrial
Los métodos de producción industrial para 5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, catalizadores eficientes y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto a sus formas reducidas correspondientes.
Sustitución: El átomo de bromo puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas y como bloque de construcción en la síntesis orgánica.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a varios efectos bioquímicos. Las vías exactas y los objetivos involucrados son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
5-Amino-6-bromo-2,3-dihidro-1H-inden-1-ona: Estructura similar pero con el átomo de bromo en la posición 6.
5-Amino-7-cloro-2,3-dihidro-1H-inden-1-ona: Estructura similar pero con un átomo de cloro en lugar de bromo.
5-Amino-7-fluoro-2,3-dihidro-1H-inden-1-ona: Estructura similar pero con un átomo de flúor en lugar de bromo.
Singularidad
5-Amino-7-bromo-2,3-dihidro-1H-inden-1-ona es único debido a la posición específica de los grupos amino y bromo, lo que puede influir en su reactividad e interacciones con otras moléculas. Esta singularidad lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C9H8BrNO |
|---|---|
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
5-amino-7-bromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2,11H2 |
Clave InChI |
NCCHOZOSPBGERV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)






![2-Ethyl-2'H-spiro[cyclohexane-1,1'-isoquinoline]](/img/structure/B11882568.png)

![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)
